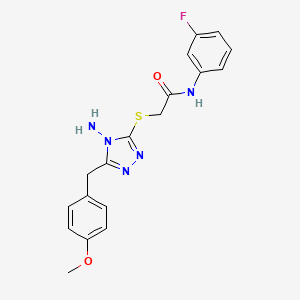

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a 4-methoxybenzyl group at position 5 and a 3-fluorophenylacetamide moiety. The 4-amino group on the triazole ring is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and receptor interactions .

Properties

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-15-7-5-12(6-8-15)9-16-22-23-18(24(16)20)27-11-17(25)21-14-4-2-3-13(19)10-14/h2-8,10H,9,11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVYWJYLYXYAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article presents a detailed examination of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 316.38 g/mol. The structure incorporates a triazole ring, which is pivotal for its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- Triazole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with triazole moieties exhibit potent antibacterial effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- The compound's structure suggests potential interactions with bacterial enzymes, disrupting their function and leading to cell death.

- Antifungal Activity :

-

Anticancer Properties :

- Research indicates that triazole derivatives can induce apoptosis in cancer cells. The presence of the methoxybenzyl group may enhance its interaction with cellular targets involved in cancer proliferation .

- In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

- Anti-inflammatory Effects :

The mechanism by which 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide exerts its biological effects is multifaceted:

- Enzyme Inhibition : The triazole ring can bind to enzymes critical for pathogen survival or cancer cell proliferation, inhibiting their activity.

- Protein Interaction : The sulfanyl group may form disulfide bonds with target proteins, enhancing the inhibitory effects on essential biological pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of related triazole compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Triazole-Thioacetamides with Aromatic Substituents

- Compound AM31 (2-{[4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazol-3-yl]Thio}-N-(4-Nitrophenyl)Acetamide): Exhibits potent reverse transcriptase inhibition (binding affinity > Nevirapine) due to the nitro group’s electron-withdrawing effects and hydroxyphenyl’s hydrogen-bonding capacity .

- AS111 (2-[[4-Amino-5-(2-Pyridyl)-4H-1,2,4-Triazol-3-yl]Thio]-N-(3-Methylphenyl)Acetamide): 1.28× more anti-inflammatory than diclofenac, attributed to pyridyl’s π-π stacking and methylphenyl’s hydrophobic interactions . Key Difference: The target compound’s 4-methoxybenzyl group may enhance steric bulk, affecting receptor fit compared to AS111’s compact pyridyl.

Triazole-Thioacetamides with Aliphatic Substituents

- VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide) :

Physicochemical Properties

- Melting Points : Higher melting points (e.g., AM31: 182–184°C) correlate with polar substituents like nitro groups. The target compound’s methoxy and fluorine may lower melting points due to reduced crystallinity.

- Solubility : Fluorine’s electronegativity in the target compound may enhance aqueous solubility slightly compared to purely hydrophobic groups (e.g., methylphenyl in AS111).

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives under alkaline conditions. Key steps include refluxing in ethanol with aqueous KOH (1:1 v/v) for 1–2 hours, followed by precipitation and recrystallization from ethanol . Optimization strategies include:

- Solvent selection : Ethanol balances solubility and reactivity.

- Molar ratios : A 1:1 molar ratio of triazole-thione to chloroacetamide minimizes side products.

- Temperature control : Reflux (~78°C) ensures reaction completion without decomposition.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the presence of the 4-methoxybenzyl (δ ~3.8 ppm for OCH) and 3-fluorophenyl (δ ~7.3–7.6 ppm) groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 426.12 [M+H]).

- X-ray crystallography : Resolves crystal packing and confirms regiochemistry of the triazole ring .

Q. What in vitro models are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Anti-inflammatory testing : Carrageenan-induced paw edema in rodents to assess anti-exudative activity (AEA) .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-methoxybenzyl vs. furan-2-yl substituents) influence pharmacological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents to assess changes in bioactivity.

- Lipophilicity assays : Measure logP values to correlate substituent effects with membrane permeability. The 4-methoxy group enhances lipophilicity, improving interaction with hydrophobic enzyme pockets .

- In vitro testing : Compare IC values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. How can computational methods predict the compound’s interaction with target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to targets like dihydrofolate reductase (DHFR) for antimicrobial activity. Parameters include:

- Grid box size : 60 × 60 × 60 Å centered on the active site.

- Scoring function : AMBER force field to estimate binding affinities .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), pH, and incubation time .

- Structural validation : Confirm compound purity via HPLC (>95%) to exclude impurities as confounding factors .

- Meta-analysis : Compare substituent effects from multiple studies (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl derivatives show divergent antifungal potencies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.